molecular formula C17H34O3 B091459 Tetradecanoic acid, 2-methoxyethyl ester CAS No. 110-37-2

Tetradecanoic acid, 2-methoxyethyl ester

Cat. No. B091459
CAS RN: 110-37-2
M. Wt: 286.4 g/mol
InChI Key: KVFSSOAOLLIISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetradecanoic acid, 2-methoxyethyl ester, also known as methyl palmitate, is a fatty acid ester that can be synthesized from palmitic acid and methanol. This compound has gained attention in scientific research due to its potential applications in various fields, including pharmaceuticals, cosmetics, and biofuels. In

Mechanism Of Action

The mechanism of action of tetradecanoic acid, 2-methoxyethyl ester varies depending on its application. In antimicrobial studies, it has been shown to disrupt bacterial cell membranes and inhibit bacterial growth. In anti-inflammatory studies, it has been shown to inhibit the production of inflammatory cytokines. In anticancer studies, it has been shown to induce apoptosis and inhibit cell proliferation.

Biochemical And Physiological Effects

Tetradecanoic acid, 2-methoxyethyl ester has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to decrease serum cholesterol levels and improve insulin sensitivity. In human studies, it has been shown to improve skin hydration and elasticity. However, more research is needed to fully understand its effects on human health.

Advantages And Limitations For Lab Experiments

Tetradecanoic acid, 2-methoxyethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its effects can vary depending on the concentration used, making it important to carefully control the dosage in experiments.

Future Directions

There are several future directions for research on tetradecanoic acid, 2-methoxyethyl ester. In pharmaceuticals, it could be further explored as a potential treatment for various diseases. In cosmetics, its potential as a natural alternative to synthetic emollients could be investigated. In biofuels, its production efficiency and sustainability could be improved. Additionally, its effects on human health could be further studied to fully understand its potential benefits and risks.
Conclusion:
Tetradecanoic acid, 2-methoxyethyl ester is a fatty acid ester that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple and cost-effective, and it has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. However, more research is needed to fully understand its effects on human health and to explore its potential applications further.

Synthesis Methods

Tetradecanoic acid, 2-methoxyethyl ester can be synthesized from palmitic acid and methanol through esterification. The reaction can be catalyzed by acid or base, and the yield can be improved by using azeotropic distillation or molecular sieves. This method is relatively simple and cost-effective, making it a popular choice for industrial production.

Scientific Research Applications

Tetradecanoic acid, 2-methoxyethyl ester has been studied for its potential applications in various fields. In pharmaceuticals, it has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. In cosmetics, it has been used as an emollient and a skin-conditioning agent. In biofuels, it has been explored as a potential biodiesel feedstock due to its high energy content and low viscosity.

properties

CAS RN

110-37-2

Product Name

Tetradecanoic acid, 2-methoxyethyl ester

Molecular Formula

C17H34O3

Molecular Weight

286.4 g/mol

IUPAC Name

2-methoxyethyl tetradecanoate

InChI

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(18)20-16-15-19-2/h3-16H2,1-2H3

InChI Key

KVFSSOAOLLIISP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCCOC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCOC

Other CAS RN

110-37-2

Origin of Product

United States

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